molecular formula C19H20N8O B4521078 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide

Cat. No.: B4521078
M. Wt: 376.4 g/mol
InChI Key: NNUVGXZALVSGJC-UHFFFAOYSA-N
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Description

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide is a useful research compound. Its molecular formula is C19H20N8O and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methyl-2-pyridinyl)propanamide is 376.17600729 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

This compound, like many others within its class, is subject to extensive metabolism and disposition within the body. A study on a related compound, a GABA-Aα2/3 receptor agonist, highlights the complexity of metabolism, showcasing pathways such as t-butyl hydroxylation, N-deethylation, and direct N-glucuronidation, which could also be relevant for the metabolism of similar compounds (Polsky-Fisher et al., 2006). These findings are crucial for understanding the biological fate of chemicals in drug discovery and development processes.

Neuroprotective Potential

Research into compounds affecting the GABA-A receptor complex, such as zaleplon and indiplon, reveals insights into neuroprotective and therapeutic potentials, which might extend to compounds with similar pharmacological profiles. For instance, zaleplon, through its unique binding to the BZ1 subtype of the benzodiazepine receptor, shows a behavioral pharmacological profile with implications for sleep regulation and potentially broader neuroprotective effects (Rush et al., 1999). Understanding these interactions provides a basis for exploring novel therapeutic avenues in neurology and psychiatry.

Environmental and Occupational Health

The environmental exposure to organophosphorus and pyrethroid pesticides, highlighted in a study on South Australian preschool children, underscores the importance of assessing environmental and occupational health risks associated with chemical exposure (Babina et al., 2012). This research area is pertinent for chemicals with potential environmental persistence or bioaccumulation, informing safety standards and regulations.

Therapeutic Applications and Side Effects

Although the request specifically excludes drug use and side effects, it is worth noting that the therapeutic applications of chemicals in this class often involve careful consideration of their pharmacological effects and potential adverse outcomes. Research on compounds like trapidil for preventing restenosis post-angioplasty (Okamoto et al., 1992) and the neuroprotection offered by caffeine against Parkinson's disease through adenosine receptor blockade (Chen et al., 2001) illustrate the diverse therapeutic potential and considerations in drug development.

Properties

IUPAC Name

3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O/c1-12-8-9-20-15(10-12)21-19(28)7-6-17-23-22-16-4-5-18(25-27(16)17)26-14(3)11-13(2)24-26/h4-5,8-11H,6-7H2,1-3H3,(H,20,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUVGXZALVSGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide

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